(4,4-Dimethyltetrahydrofuran-2-yl)methanamine
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Overview
Description
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydrofuran, featuring a methanamine group attached to the 2-position of the tetrahydrofuran ring, which is further substituted with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with ammonia or an amine source under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of high-pressure reactors and automated control systems ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methenamine: A urinary tract antiseptic with a similar methanamine group but a different ring structure.
Tetrahydrofurfurylamine: Another derivative of tetrahydrofuran with a methanamine group but lacking the methyl substitutions.
Uniqueness
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 4-position of the tetrahydrofuran ring enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(4,4-dimethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
FGMROLGKGHSPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1)CN)C |
Origin of Product |
United States |
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